molecular formula C9H7BrO2 B13570145 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one

6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13570145
M. Wt: 227.05 g/mol
InChI Key: GSEZQJHZLLGCSK-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. . This compound, in particular, is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a dihydrobenzofuran ring system.

Preparation Methods

The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-2,3-dihydro-1-benzofuran-3-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-carboxylic acid, while reduction may produce 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-ol .

Comparison with Similar Compounds

6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the bromination of 4-methyl-2,3-dihydro-1-benzofuran-3-one. A common method includes the reaction with bromine in acetic acid under controlled temperature conditions to ensure selective bromination at the 6-position.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs) for selected pathogens are summarized in Table 1:

PathogenMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Candida albicans16.69
Bacillus subtilis5.64

The compound's activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in cellular processes .

Anticancer Potential

The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation in cancer cell lines. The mechanism appears to involve interaction with specific signaling pathways related to cell survival and growth .

The biological activity of this compound can be explained through its interaction with various molecular targets:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes.
  • Anticancer Mechanism : It potentially induces apoptosis through modulation of apoptotic pathways and inhibition of proliferative signaling.

Case Studies

Several studies have evaluated the efficacy of this compound in vitro:

  • Study on Antibacterial Activity : A study tested the compound against a panel of bacteria, revealing potent activity against E. coli with an MIC value of 0.0195 mg/mL .
  • Cancer Cell Line Studies : In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

6-bromo-4-methyl-1-benzofuran-3-one

InChI

InChI=1S/C9H7BrO2/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3H,4H2,1H3

InChI Key

GSEZQJHZLLGCSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CO2)Br

Origin of Product

United States

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